Umbrosine

Description

Historical Trajectory of Umbrosine and Related Alkaloid Discoveries

The study of alkaloids dates back to the early 19th century, with the isolation of morphine from opium in 1804 marking a pivotal moment in chemistry and medicine. wikipedia.org The investigation into diterpenoid alkaloids from Aconitum and Delphinium species followed, driven by their use in traditional medicines and their notorious toxicity. mdpi.comnih.govnih.gov This research has led to the identification of hundreds of these complex molecules over the decades. nih.gov

The discovery of this compound is a more recent event in this historical timeline. It was first reported as a new alkaloid isolated from the plant Aconitum umbrosum in a 1976 publication. Aconitum umbrosum is a perennial herb found in forested areas of regions including parts of China, Korea, and Russia. Later phytochemical studies also identified this compound in Delphinium grandiflorum, a perennial plant known for its ornamental value and use in traditional medicine. nih.govresearchgate.net The discovery and structural elucidation of such compounds have been progressively aided by the advancement of sophisticated analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. bath.ac.uk

Nomenclature and Classification within Diterpenoid Alkaloid Families

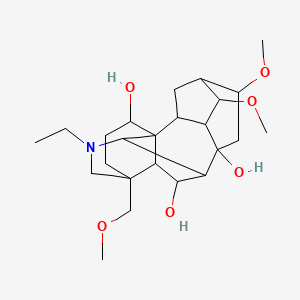

Diterpenoid alkaloids are systematically classified based on the arrangement of their carbon skeletons. researchgate.net The primary division is into C18, C19, and C20 types, which denotes the number of carbon atoms in their core structure. nih.gov this compound is classified as a C19-diterpenoid alkaloid. This class is characterized by a hexacyclic norditerpenoid skeleton. rsc.org

Within the C19 category, a further subdivision is made based on structural features. This compound belongs to the lycoctonine-type subclass. researchgate.net A key characteristic of lycoctonine-type alkaloids is the presence of an oxygen-containing functional group at the C-7 position of the carbon skeleton. nih.gov Research on compounds from Delphinium grandiflorum has identified this compound as a lycoctonine-type alkaloid with the chemical formula C24H39NO6. researchgate.net

Summary of this compound

| Attribute | Details |

|---|---|

| Name | This compound |

| Chemical Classification | C19-Diterpenoid Alkaloid (Lycoctonine-type) |

| Molecular Formula | C24H39NO6 |

| Initial Discovery | 1976 |

| Natural Sources | Aconitum umbrosum, Delphinium grandiflorum |

Significance of this compound and its Congeners in Phytochemical Research

The significance of this compound and its related alkaloids, known as congeners, lies in several areas of phytochemical research. The intricate and stereochemically rich structures of diterpenoid alkaloids present formidable challenges and opportunities for natural product chemists in terms of isolation, structure determination, and chemical synthesis. nih.gov

Lycoctonine-type alkaloids, as a group, exhibit a wide range of biological activities. While some diterpenoid alkaloids, like aconitine, are highly toxic, lycoctonine-type compounds are generally less so. jst.go.jpwikipedia.org Their diverse bioactivities have prompted investigations into their potential as anti-inflammatory, analgesic, and neuroprotective agents. nih.govmdpi.com For example, recent studies on new lycoctonine-type alkaloids from other Delphinium species have shown promising anti-inflammatory effects. nih.govtandfonline.com

The study of specific alkaloids like this compound contributes to the chemotaxonomy of the Aconitum and Delphinium genera, helping to understand the evolutionary relationships between species based on their chemical constituents. Furthermore, the discovery of novel structures, even those found in minute quantities, enriches the chemical diversity of natural products and provides new molecular templates for potential drug discovery and development. acs.orgnih.gov The continued investigation into this compound and its congeners is essential for a deeper understanding of the chemistry and pharmacology of this important class of natural products.

Properties

CAS No. |

63201-50-3 |

|---|---|

Molecular Formula |

C24H39NO6 |

Molecular Weight |

437.6 g/mol |

IUPAC Name |

11-ethyl-4,6-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,16,18-triol |

InChI |

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)19(12)31-4)17(21(24)25)18(27)20(22)24/h12-21,26-28H,5-11H2,1-4H3 |

InChI Key |

FUJKZUBHKFCRBD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC)OC)O)O)O)COC |

Origin of Product |

United States |

Occurrence and Botanical Distribution of Umbrosine and Its Analogues

Phytogeographical Surveys of Umbrosine-Containing Species

Phytogeographical surveys have revealed the distribution of this compound and related compounds across various species, highlighting specific genera where these compounds are prominent.

Genus Aconitum (e.g., Aconitum umbrosum)

The genus Aconitum, commonly known as monkshood or wolfsbane, is part of the Ranunculaceae family and is widely distributed in the mountainous regions of the Northern Hemisphere. Aconitum umbrosum has been specifically noted as a source of this compound. dntb.gov.uasci-hub.se Aconitum species are known for containing potent diterpenoid alkaloids. wikipedia.org Research into the chemical constituents of Aconitum umbrosum has led to the isolation of this compound. dntb.gov.uasci-hub.se

Genus Delphinium

The genus Delphinium, also belonging to the Ranunculaceae family, is another significant source of diterpenoid alkaloids, including this compound and its analogues. researchgate.netscispace.com Delphinium species are found throughout the Northern Hemisphere and in the high mountains of tropical Africa. researchgate.netwikipedia.org Studies on the chemical constituents of Delphinium grandiflorum have reported the presence of this compound. researchgate.netscispace.com Diterpenoid alkaloids are considered the main constituents with physiological activities in Delphinium. researchgate.netscispace.com

Data on the occurrence of this compound in specific Delphinium species includes:

| Species | Compound | Carbon Formula | Reference |

|---|---|---|---|

| Delphinium grandiflorum | This compound | C₂₄H₃₉NO₆ | researchgate.netscispace.com |

Genus Isodon (e.g., Isodon umbrosus, Isodon japonica)

The genus Isodon (formerly often included in Rabdosia) is in the Lamiaceae family. Several Isodon species are recognized for their diterpenoid constituents, including this compound and its derivatives. Isodon umbrosus and Isodon japonica are among the species that have been chemically investigated. gbif.orgnih.gov Isodon japonica is native to East Asia and contains a range of bioactive compounds, with ent-kaurane diterpenoids being prominent. ontosight.airsc.org Research on Isodon umbrosus has also identified bitter principles, including Umbrosin A and B. researchgate.nettandfonline.com

Studies on Isodon japonica have identified various ent-kaurane diterpenoids. rsc.org

| Species | Compound Type | Examples of Compounds Identified | Reference |

|---|---|---|---|

| Isodon japonica | ent-kaurane diterpenoids | Henryin, Enmein, Nodosin, Oridonin (B1677485) | nih.govontosight.airsc.org |

| Isodon umbrosus | Diterpenoids | Umbrosin A, Umbrosin B | researchgate.nettandfonline.com |

Genus Rabdosia (e.g., Rabdosia umbrosa, Rabdosia rubescens)

The genus Rabdosia, closely related to Isodon and sometimes treated within it, is also a significant source of diterpenoids. Rabdosia umbrosa and Rabdosia rubescens have been studied for their chemical constituents, with this compound and related compounds being isolated. researchgate.netcapes.gov.brnih.govresearchgate.net Rabdosia umbrosa has been shown to contain umbrosin A, umbrosianin, and rabdoumbrosanin. researchgate.netcapes.gov.brjst.go.jp Rabdosia rubescens is known for its diterpenoid compounds, notably oridonin and ponicidin. researchgate.nettgbotanicals.comphcog.comscielo.br

Detailed research findings on Rabdosia species include:

| Species | Compound | Classification | Reference |

|---|---|---|---|

| Rabdosia umbrosa | Umbrosin A | Diterpenoid | researchgate.netcapes.gov.brjst.go.jp |

| Rabdosia umbrosa | Umbrosianin | Diterpenoid | researchgate.netcapes.gov.brjst.go.jp |

| Rabdosia umbrosa | Rabdoumbrosanin | Diterpenoid | researchgate.netcapes.gov.brjst.go.jp |

| Rabdosia rubescens | Oridonin | ent-kaurane diterpenoid | researchgate.nettgbotanicals.comphcog.comscielo.br |

| Rabdosia rubescens | Ponicidin | ent-kaurane diterpenoid | tgbotanicals.comphcog.com |

Umbrosin B has also been tentatively identified in Rabdosia serra. nih.govresearchgate.net

Chemotaxonomic Implications of this compound Presence

The presence and distribution of specific secondary metabolites, such as this compound and its diterpenoid analogues, can provide valuable data for chemotaxonomy – the classification of plants based on their chemical constituents. mgcub.ac.in The occurrence of similar diterpenoid skeletons across species in genera like Aconitum, Delphinium, Isodon, and Rabdosia supports their taxonomic relationships within the Ranunculaceae and Lamiaceae families. researchgate.netscispace.comjse.ac.cn Diterpenoid alkaloids, in particular, are considered characteristic constituents in Delphinium. researchgate.netscispace.com The structural variations among this compound and its analogues found in different species can offer insights into the biosynthetic pathways active in these plants and their evolutionary divergence.

The prevalence of ent-kaurane diterpenoids in Isodon species, including those related to this compound, further highlights the chemotaxonomic significance of this class of compounds within the genus. rsc.orgepdf.pub

Methodologies for Isolation and Purification of Umbrosine Compounds

Extraction Techniques from Plant Biomass

The initial step in obtaining Umbrosine from plant material involves extracting the compounds from the cellular structure of the plant. This typically employs solvent-based methods to solubilize the target analytes.

Solvent Extraction Optimization (e.g., Methanol (B129727) Extraction)

Solvent extraction is a fundamental technique used to isolate compounds from solid matrices like plant biomass. The choice of solvent is critical and is often based on the polarity of the target compound. Methanol is a polar solvent widely used in the extraction of various plant compounds, including alkaloids, due to its ability to dissolve a broad range of polar and moderately polar substances. nih.gov The efficiency of methanol extraction can be influenced by factors such as solvent concentration (e.g., aqueous methanol solutions), extraction time, temperature, and the solid-to-solvent ratio. Optimizing these parameters is crucial to maximize the yield of the desired compound while minimizing the co-extraction of impurities. For instance, studies on the extraction of phenolics from sage have shown that the highest yields can be obtained at specific methanol concentrations and extraction times. Methanol's effectiveness stems from its ability to form hydrogen bonds, acting as both a hydrogen donor and acceptor. nih.gov

Acid-Base Partitioning for Alkaloid Enrichment

Acid-base partitioning is a liquid-liquid extraction technique particularly useful for separating compounds based on their acidic, basic, or neutral properties. Alkaloids are generally basic compounds, and this property can be exploited for their selective extraction and enrichment from plant extracts. The process typically involves dissolving the plant extract in an organic solvent immiscible with water. When this organic phase is mixed with an acidic aqueous solution, basic compounds like alkaloids become protonated, forming charged salts that are soluble in the aqueous layer. Acidic and neutral compounds remain predominantly in the organic layer. The layers are then separated. The aqueous layer, containing the protonated alkaloids, can then be made alkaline by adding a base, which deprotonates the alkaloids, converting them back to their neutral, organic-soluble form. A fresh organic solvent is then used to extract the neutral alkaloids from the aqueous phase. This acid-base partitioning step effectively separates alkaloids from many other co-extracted plant compounds, leading to an enriched alkaloid fraction.

Chromatographic Separation Strategies

Following initial extraction and potential enrichment steps, chromatographic techniques are employed for further purification and isolation of individual compounds like this compound from the complex mixture.

Column Chromatography Applications (e.g., Alumina (B75360), Silica (B1680970) Gel)

Column chromatography is a widely used technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. Common stationary phases include alumina and silica gel.

Silica Gel: Silica gel is a polar adsorbent. Separations on silica gel are typically based on differences in the polarity of the compounds. More polar compounds are retained more strongly by the polar stationary phase and elute later, while less polar compounds elute earlier using a less polar mobile phase. Silica gel is often used for the separation of a wide range of organic compounds.

Alumina: Alumina (activated alumina) is another polar adsorbent available in acidic, neutral, and basic forms, which can influence the separation of different compound classes. Basic alumina is suitable for the chromatography of basic and neutral compounds, including alkaloids. The strength of adsorption on alumina depends on the compounds involved, with more polar compounds being adsorbed more strongly. Alumina can be particularly useful for separating compounds with unsaturation. The choice between alumina and silica gel, as well as the specific type of alumina, depends on the chemical properties of the target compound and the other components in the mixture. The weight ratio of the adsorbent to the sample is an important consideration for effective separation.

Column chromatography is suitable for separating quantities of material ranging from grams to larger scales. The process involves packing the stationary phase into a column and eluting the sample through the column using a suitable solvent system (mobile phase).

Preparative Thin-Layer Chromatography (PTLC)

Preparative Thin-Layer Chromatography (PTLC) is a valuable technique for the purification of small to moderate quantities of compounds, typically on a milligram scale. It is an extension of analytical Thin-Layer Chromatography (TLC) but uses thicker layers of adsorbent (commonly silica gel) on larger plates. PTLC allows for the separation of components in a mixture into distinct bands on the plate. After development with a suitable solvent system, the separated bands containing the desired compound can be visualized (e.g., under UV light if the compound is UV-active or by using staining reagents). The adsorbent material containing the target compound is then scraped off the plate, and the compound is eluted from the adsorbent using a suitable solvent. PTLC is particularly useful for purifying compounds from natural extracts and for obtaining a profile of the components in a mixture.

Ultra-High Performance Liquid Chromatography (UHPLC) for Fractionation

Ultra-High Performance Liquid Chromatography (UHPLC) plays a significant role in the analysis and potential fractionation of complex mixtures containing compounds like this compound. UHPLC offers enhanced resolution, speed, and sensitivity compared to traditional HPLC, making it a valuable tool in natural product isolation workflows. nih.govnih.gov While direct studies specifically detailing the fractionation of "this compound" using UHPLC were not extensively found in the provided search results, the application of UHPLC in the analysis and identification of related compounds, such as Umbrosin A, highlights its utility in separating components from complex natural extracts.

UHPLC systems, often coupled with advanced detectors like mass spectrometers (MS) and diode-array detectors (DAD), enable the separation of compounds based on their physiochemical properties, such as polarity and molecular weight. nih.gov This high-resolution separation is crucial for isolating individual compounds from crude extracts or enriched fractions. nih.gov Fractionation in UHPLC involves the timed or peak-triggered collection of the eluent as compounds elute from the column, resulting in smaller, less complex mixtures or even isolated pure compounds.

Research on Isodon japonica has utilized UHPLC-coupled mass spectrometry (UHPLC-Q-TOF-MS/MS or UPLC- Triple-TOF/MS) for the identification and chemical profiling of its constituents, including a compound identified as Umbrosin A. This demonstrates the capability of UHPLC to effectively separate Umbrosin A from other compounds present in the plant extract. The analysis of Umbrosin A by UHPLC-Q-TOF-MS/MS provided specific data points crucial for its identification.

Detailed research findings from the UHPLC-Q-TOF-MS/MS analysis of Umbrosin A from Isodon japonica include its retention time and characteristic fragmentation ions. These parameters are essential for the targeted isolation and purification of Umbrosin A through preparative UHPLC fractionation. While the specific fractionation protocol was not detailed, the analytical data confirms the separation efficiency achieved by UHPLC.

| Compound | Retention Time (min) | Molecular Formula | Exact Mass | Major Fragmentation Ions (m/z) |

| Umbrosin A | 10.34 | C₂₀H₂₆O₅ | 347.1705 | 327.1596, 317.1782, 309.1491, 301.1818, 283.1703, 315, 287, 271 |

The ability of UHPLC to achieve high-resolution separations with small particle columns makes it particularly suitable for the fractionation of complex natural product extracts, even when only limited amounts of starting material are available. nih.gov Automated fraction collectors integrated with UHPLC systems allow for precise collection of eluting peaks, facilitating the isolation of target compounds for further analysis or biological testing. This approach is increasingly applied in the discovery and isolation of bioactive natural products.

Advanced Spectroscopic and Spectrometric Elucidation of Umbrosine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can piece together the molecular structure.

One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types and environments of hydrogen and carbon atoms in the umbrosine molecule.

¹H NMR spectroscopy is particularly useful for identifying different types of protons, their relative numbers, and their connectivity to adjacent protons through spin-spin coupling. For instance, ¹H NMR data for this compound isolated from Delphinium menziesii has been reported, providing insights into the proton environments within this norditerpenoid alkaloid. clockss.org Signals observed in the ¹H NMR spectrum, such as multiplets and singlets at specific chemical shifts, correspond to distinct protons or groups of protons in the molecule. For example, signals around δ 1.15 ppm (3H, t, J=7.2 Hz) and δ 1.08 ppm (3H, s) were reported, indicative of methyl groups in different chemical environments. clockss.org The splitting patterns (e.g., triplet, singlet) and coupling constants (e.g., J=7.2 Hz) provide information about the number of neighboring protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are influenced by the electronic environment of each carbon atom, allowing for the differentiation of methyl, methylene, methine, quaternary carbons, and carbons in various functional groups. ¹³C NMR data for this compound (presumed structure I) from Delphinium menziesii has been presented, listing chemical shifts in ppm for carbons in CDCl₃ solution. clockss.org Comparing these experimental shifts to calculated values or to the ¹³C NMR data of known, structurally related compounds is crucial for assigning specific signals to individual carbon atoms in the proposed structure. clockss.org

An example of ¹³C NMR data reported for this compound (presumed structure I) includes a table of chemical shifts, which are essential for confirming the carbon framework and substitution patterns. clockss.org

Note: The provided search snippet clockss.org mentions a Table 1 with ¹³C NMR data but does not list all the values within the snippet text. A complete table would require accessing the full publication.

Two-dimensional (2D) NMR techniques provide connectivity information that is vital for assembling the structural fragments identified by 1D NMR into a complete molecule.

¹H-¹H Correlation Spectroscopy (¹H-COSY) reveals correlations between protons that are coupled to each other, typically through one, two, or three bonds. This allows for the tracing of proton networks within the molecule and the identification of coupled spin systems. While specific ¹H-COSY data for this compound was not detailed in the provided snippets, this technique is routinely applied in the structural elucidation of diterpenoid alkaloids to establish proton connectivities. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and, through fragmentation, insights into its structural subunits.

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS can differentiate between compounds with very similar nominal masses but different elemental compositions. For example, a high-resolution electron impact mass spectrum (HREIMS) was used in the structural elucidation of a new diterpenoid, providing an apparent molecular ion m/z with a calculated value for a specific elemental composition (e.g., C₂₅H₃₉NO₆ calculated for 437.2465, observed 437.2473). clockss.org This high mass accuracy is critical for confirming the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of a selected precursor ion and the detection of the resulting product ions. The fragmentation patterns observed in MS/MS spectra provide valuable structural information by revealing the ways in which the molecule breaks apart. Analyzing these fragmentation pathways helps in identifying substructures and confirming the connectivity of different parts of the molecule.

Fragmentation rules for different classes of compounds, including diterpenoid alkaloids, can be used to interpret MS/MS spectra. rsc.org Specific fragmentation ions observed for this compound A have been reported, such as major ions at m/z 315, 287, and 271. researchgate.netresearchgate.net These characteristic fragment ions arise from the cleavage of specific bonds within the this compound A structure under the MS/MS conditions. Comparing these experimental fragmentation patterns to known fragmentation pathways of related diterpenoids aids in the structural assignment. rsc.org

Note: The specific precursor ion type ([M+H]⁺ or [M-H]⁻) for Umbrosin A in the cited source researchgate.netresearchgate.net would be needed for a complete table.

The integration of Ultra-High-Performance Liquid Chromatography (UHPLC) with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), often coupled with MS/MS capabilities (UHPLC-Q-TOF-MS/MS), is a powerful approach for the comprehensive characterization of compounds, especially in complex mixtures like plant extracts. rsc.orgfrontiersin.orgnih.govresearchgate.netnih.gov

UHPLC provides high-resolution chromatographic separation, allowing for the separation of multiple components in a sample before they enter the mass spectrometer. researchgate.net The Q-TOF-MS system offers high mass accuracy and the ability to acquire both full-scan MS data for molecular weight information and MS/MS data for structural elucidation in a single run. rsc.orgresearchgate.net This hyphenated technique is particularly useful for identifying and characterizing known and unknown compounds in a sample based on their retention time, accurate mass, and fragmentation pattern. researchgate.netnih.gov

UHPLC-Q-TOF-MS/MS has been successfully applied in the analysis of diterpenoids from Isodon japonica, which are structurally related to this compound. rsc.orgnih.gov This demonstrates the applicability of this integrated approach for the characterization of this compound in complex biological matrices. The high sensitivity and resolution of UHPLC-Q-TOF-MS/MS enable the detection and structural elucidation of even low-abundance compounds. researchgate.netresearchgate.net

The workflow typically involves separating the compounds by UHPLC, detecting them by Q-TOF-MS, and then triggering MS/MS acquisition on eluting ions based on predefined criteria or in a data-independent acquisition (DIA) mode. rsc.org The accurate mass data from the TOF analyzer provides the elemental composition of the parent and fragment ions, while the fragmentation patterns from MS/MS provide structural details. rsc.orgresearchgate.net This comprehensive data set is then used for the confident identification and structural elucidation of the compounds present, including this compound. nih.gov

Integration of Spectroscopic Data for Structure Elucidation of this compound A and B

The structural elucidation of Umbrosin A and Umbrosin B has relied significantly on the integration of data obtained from various spectroscopic and spectrometric methods. The isolation of Umbrosin A and Umbrosianin from Rabdosia umbrosa involved structure elucidation based on spectral and chemical evidence. nih.gov Similarly, the structures of new compounds, including umbrosianin and rabdoumbrosanin, isolated from Rabdosia umbrosa, were elucidated based on spectral and chemical evidence.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides crucial information about the carbon-hydrogen framework and the functional groups present in a molecule. Analysis of chemical shifts, splitting patterns, and coupling constants in ¹H NMR spectra helps in identifying different types of protons and their connectivity. ¹³C NMR spectroscopy provides information about the carbon skeleton. Two-dimensional NMR techniques, such as COSY, HMQC, HMBC, and NOESY, are invaluable for establishing correlations between protons and carbons and determining spatial relationships, aiding in the assembly of the molecular structure.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its molecular formula and identifying key structural fragments. For instance, analysis of Isodon japonica using UPLC-Q-TOF-MS/MS mentioned Umbrosin A and provided major ions at m/z 315, 287, and 271, consistent with a molecular formula of C₂₀H₃₀O₄. This molecular formula aligns with Umbrosin A being a diterpenoid.

The integration of data from these techniques allows researchers to propose a comprehensive structure for the isolated compounds. By piecing together information from NMR (connectivity and functional groups) and MS (molecular weight and fragmentation), and corroborating findings with chemical reactions, the structures of Umbrosin A and B were established.

Re-evaluation and Revision of Related Diterpenoid Structures

The field of natural product structure elucidation is dynamic, and the re-evaluation and occasional revision of previously reported structures are important aspects of scientific progress. This is particularly true for complex classes of compounds like diterpenoids, which can exhibit diverse skeletal arrangements and a multitude of functionalization patterns. Errors in initial structural assignments can occur due to limitations in spectroscopic techniques at the time of the original study, misinterpretation of data, or the presence of closely related isomers.

Stereochemical Analysis and Conformational Studies of Umbrosine

Computational Methods for Conformational Analysis

Computational methods play a vital role in complementing experimental studies for understanding the conformational landscape of molecules like Umbrosine. These methods allow for the exploration of potential conformers, their relative energies, and the energy barriers to interconversion.

Molecular mechanics (MM) methods use classical physics to model the interactions between atoms and calculate the potential energy of a given molecular conformation sci-hub.se. Force fields, which are sets of parameters describing the energy associated with bond stretching, angle bending, torsion angles, and non-bonded interactions, are central to MM calculations. Different force fields (e.g., MM2, MM3, MMFF94) exist, and their performance in conformational analysis can vary depending on the class of compounds.

Semiempirical methods and ab initio methods, based on quantum mechanics, provide a more rigorous treatment of electronic structure and can be used to calculate molecular energies and optimized geometries sci-hub.se. Density Functional Theory (DFT) methods are particularly popular for conformational analysis of organic molecules due to their balance of computational cost and accuracy. DFT calculations can provide insights into the relative stabilities of different conformers and can be used to calculate spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) that can be compared with experimental data to validate predicted conformations chemrxiv.org.

Molecular dynamics (MD) simulations allow for the study of molecular motion and conformational changes over time. By simulating the behavior of a molecule in a given environment (e.g., in vacuum, in solution), MD can provide information about the flexibility of the molecule and the transitions between different conformational states. This is particularly useful for understanding the behavior of flexible molecules or those in solution, where crystal packing effects are absent.

For a complex polycyclic alkaloid like this compound, computational methods would be employed to explore the multitude of possible conformations arising from rotations around single bonds and the flexibility of its ring systems. By systematically searching the conformational space and calculating the energies of different conformers using methods like MM, DFT, or a combination thereof, researchers can identify the most stable conformations and understand the molecule's preferred three-dimensional shape. MD simulations could further provide insights into the dynamic behavior and flexibility of this compound in different environments. Studies on other norditerpenoid alkaloids have utilized these computational approaches to analyze their conformations in both crystal and solution states, demonstrating their applicability to this class of compounds.

Biosynthetic Pathways and Precursor Derivations

Hypothesized Biosynthetic Routes to Diterpenoid Alkaloid Skeletons

The core diterpene skeletons of alkaloids found in Aconitum and Delphinium are believed to originate from the cyclization of geranylgeranyl pyrophosphate (GGPP), a common precursor in the biosynthesis of diterpenes. GGPP is synthesized via either the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. The initial cyclization steps are catalyzed by terpene synthases, leading to the formation of various diterpene scaffolds, such as the ent-atisane or ent-kaurane skeletons, which serve as the foundation for different types of diterpenoid alkaloids, including the C19 and C18 types.

Hypothesized routes suggest rearrangements of these initial diterpene skeletons occur to form the diverse array of complex polycyclic systems observed in diterpenoid alkaloids. For instance, rearrangements between atisine- and veatchine-type skeletons, and between denudatine- and napelline-type skeletons, have been proposed, although clear evidence for all these interconversions is still being sought. The wide distribution of certain skeleton types, such as denudatine- and napelline-type norditerpenoid alkaloids in Aconitum species, supports their potential positions within the biosynthetic pathways leading to C19 aconitine-type alkaloids.

Enzymatic Transformations in Umbrosine Formation

Following the formation of the diterpene skeleton, a series of enzymatic transformations are required to introduce functional groups and the characteristic nitrogen atom, leading to the formation of this compound. These transformations include hydroxylation, oxidation, methylation, and acylation. Enzymes such as cytochrome P450 monooxygenases and methyltransferases play significant roles in these modification steps.

Recent studies on Delphinium grandiflorum and Aconitum plicatum have identified key enzymes involved in the entry steps of diterpenoid alkaloid biosynthesis. This pathway involves a pair of terpene synthases, three cytochromes P450, and a reductase. These enzymes catalyze the initial steps that convert diterpene precursors into intermediates that are channeled towards the diverse diterpenoid alkaloid structures. While the specific enzymatic steps directly leading to this compound have not been fully elucidated in the provided search results, the general enzymatic machinery identified in related Aconitum and Delphinium species is likely involved. The incorporation of the nitrogen atom, a defining feature of alkaloids, is also an enzyme-catalyzed process. The nitrogen in many diterpenoid alkaloids from these genera appears to be derived from amines such as ethanolamine (B43304), ethylamine (B1201723), or methylamine.

Isotopic Labeling Studies to Elucidate Biosynthetic Precursors

Isotopic labeling studies are a powerful tool for tracing the incorporation of specific precursors into complex natural products and elucidating biosynthetic pathways. By feeding plants or plant cell cultures with isotopically labeled compounds and analyzing the resulting metabolites, researchers can determine which precursors are incorporated and at which positions.

In the context of diterpenoid alkaloid biosynthesis in Aconitum and Delphinium, isotopic labeling experiments have been conducted to understand the origin of the nitrogen atom. Studies using deuterium-labeled ethanolamine and ethylamine in Aconitum plicatum callus cultures demonstrated the incorporation of these amines into diterpenoid alkaloids. These experiments indicated a preference for ethanolamine as the nitrogen source for the majority of detected diterpenoid alkaloids in these cultures. Such studies provide crucial evidence for the biosynthetic routes and the specific precursors involved in the formation of the alkaloid structure. While specific isotopic labeling studies directly on this compound were not detailed in the provided results, the application of these techniques to related diterpenoid alkaloids provides a strong precedent for how the this compound pathway could be investigated.

Table 1: Proposed Nitrogen Precursors in Aconitum and Delphinium Diterpenoid Alkaloid Biosynthesis

| Precursor | Evidence of Incorporation (Isotopic Labeling) | Notes |

| Ethanolamine | Yes (Deuterium-labeled) | Preferred nitrogen source in A. plicatum callus cultures for many alkaloids. |

| Ethylamine | Yes (Deuterium-labeled) | Incorporated, but less preferred than ethanolamine in tested conditions. |

| Methylamine | Proposed | Origin potentially from decarboxylation of serine, alanine, or glycine. |

Further research utilizing advanced analytical techniques and potentially incorporating labeled forms of proposed diterpene precursors and intermediates will be essential for a complete understanding of the specific biosynthetic pathway leading to this compound.

Chemical Synthesis and Semisynthesis of Umbrosine and Its Analogues

Total Synthesis Approaches to Complex Diterpenoid Alkaloids

The total synthesis of complex diterpenoid alkaloids, such as the C19 aconitine-type alkaloids, represents a formidable challenge in organic chemistry. These molecules possess highly fused polycyclic ring systems and numerous functional groups with precise stereochemical arrangements. The inherent complexity necessitates the development of sophisticated synthetic strategies and methodologies.

General approaches to the total synthesis of C19 diterpenoid alkaloids often involve the construction of the core polycyclic framework through a series of carefully orchestrated reactions. Common strategies include cascade reactions, which build multiple bonds and rings in a single sequence, and fragment coupling approaches, where complex molecular fragments are synthesized separately and then joined together. Retrosynthetic analysis is a critical tool in planning these complex syntheses, breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. nih.gov

Semisynthesis from Natural Precursors

Semisynthesis involves the chemical modification of a naturally occurring compound to produce a desired target molecule. This approach can be advantageous for complex natural products like diterpenoid alkaloids, where isolation from natural sources may be challenging or the natural abundance is low. Semisynthesis often starts from a more abundant, structurally related natural precursor.

Diterpenoid alkaloids are isolated from plant sources, particularly Aconitum species. nih.govnih.gov Semisynthesis from these natural precursors can provide a route to other alkaloids within the same structural family or to analogues that may not occur naturally. While the concept of semisynthesis is applicable to diterpenoid alkaloids, specific details regarding the semisynthesis of Umbrosine from a defined natural precursor were not found in the provided search results. Such approaches would typically involve targeted chemical transformations on a precursor molecule to introduce or modify functional groups and potentially alter the ring system to arrive at the this compound structure.

Derivatization for Structural Modification and Analogue Generation

Derivatization and the generation of structural analogues are common practices in natural product chemistry and medicinal chemistry. These processes involve making specific chemical modifications to a parent compound to study the impact of structural changes on its physical, chemical, or biological properties. For complex molecules like diterpenoid alkaloids, derivatization can help elucidate structure-activity relationships and potentially lead to compounds with improved properties.

Analytical Method Development for Umbrosine Detection and Quantification

Chromatographic Methods for Qualitative and Quantitative Analysis (e.g., LC-MS)

Chromatographic techniques, particularly coupled with mass spectrometry, are indispensable for the qualitative identification and quantitative determination of Umbrosine in complex matrices such as plant extracts. Ultra-high-performance liquid chromatography-triple time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) has been successfully applied for the characterization and quantitation of ent-kaurane diterpenoids, including Umbrosin A, in Isodon japonica. r-project.orgnih.govnih.gov This hyphenated technique leverages the separation power of UPLC and the sensitive and selective detection capabilities of Q-TOF-MS/MS.

The UPLC system typically utilizes a C18 column for the separation of compounds. r-project.org Elution is achieved using a gradient system involving mobile phases such as water and methanol (B129727) at a controlled flow rate and column temperature. r-project.org Following chromatographic separation, the compounds are introduced into the mass spectrometer, often operating in negative electrospray ionization (ESI) mode. r-project.orgnih.gov Data acquisition can be performed using techniques like data-independent acquisition (DIA), also known as SWATH, which allows for comprehensive fragmentation information to be collected. nih.gov

Quantitative analysis involves establishing calibration curves using reference standards. r-project.org Method validation parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, precision (intra-day and inter-day), and accuracy are evaluated to ensure the reliability of the method. r-project.org Recovery experiments are also conducted to assess the efficiency of the extraction procedure. r-project.org Sample stability over time is another critical factor assessed during method development. r-project.org

LC-MS is considered a powerful and efficient method for the qualitative and quantitative analysis of components in complex samples like herbal medicines. r-project.orgwikipedia.org The synergistic combination of separation and detection enhances the ability to analyze a wide range of chemical compounds. wikipedia.org

Spectroscopic Fingerprinting Techniques

Spectroscopic techniques provide valuable structural information for the identification of this compound. Mass spectrometry, as discussed in the context of LC-MS, yields characteristic fragmentation patterns that serve as a fingerprint for the compound. r-project.orgnih.govnih.gov The fragmentation pathways observed in MS/MS experiments provide insights into the structural subunits of this compound. r-project.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another crucial technique for the structural elucidation of this compound. Analysis of 1H and 13C NMR spectra provides detailed information about the carbon-hydrogen framework and functional groups present in the molecule, allowing for the confirmation of its structure. nih.gov While not explicitly detailed for this compound in all search results, NMR is a standard method in natural product chemistry for definitive structural identification.

Chemometric Approaches for Chemical Profiling and Quality Assessment

Chemometric methods are increasingly applied in the analysis of complex chemical data, such as those obtained from chromatographic and spectroscopic techniques, for chemical profiling and quality assessment of substances containing this compound. Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to explore similarities and differences among multiple samples based on their chemical profiles. r-project.orgnih.gov In the context of Isodon japonica, PCA has been applied to analyze quantitative data obtained from UPLC-Q-TOF-MS/MS, revealing significant variations between different batches of samples. r-project.orgnih.govnih.gov This demonstrates the utility of chemometrics in evaluating the consistency and quality of natural products containing this compound. Chemometrics provides a potential approach for the holistic quality evaluation of traditional medicines. r-project.org

Development of Chemical Libraries and Databases for Identification

The accurate identification of this compound relies on comparison with established data. The development and utilization of chemical libraries and databases are essential for this purpose. In analytical workflows, particularly those employing advanced MS techniques, self-built chemical libraries are constructed. r-project.org These libraries typically include key information for known compounds, such as their name, molecular formula, exact molecular weight, and structural information, often compiled from existing databases like SciFinder. r-project.org

During analysis, mass spectrometry data, including accurate mass and fragmentation patterns, are compared against the entries in these libraries to identify potential compounds. r-project.org Mass spectrometry fragmentation rules are also utilized to assist in the characterization process. r-project.org Furthermore, self-built filter templates can be employed to efficiently screen and identify target compounds like ent-kaurane diterpenoids from complex sample matrices. r-project.orgnih.govnih.gov

General chemical databases like PubChem serve as vast repositories of chemical information, including structures, properties, and biological activities for a multitude of compounds. While specific PubChem CIDs for all forms of this compound were not readily found in the immediate search results, such public databases, along with specialized in-house or commercially available chemical libraries, are invaluable resources for compound identification and research.

Compound Names and PubChem CIDs

Advanced Theoretical and Computational Studies of Umbrosine

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a variety of computational techniques used to model or mimic the behavior of molecules. biointerfaceresearch.com Molecular dynamics (MD) simulations, a key component of molecular modeling, simulate the physical movements of atoms and molecules over time. frontiersin.orggonzalezbello.com This allows researchers to study the dynamic behavior of a chemical system, providing insights into conformational changes, stability, and interactions. frontiersin.orggonzalezbello.com

Docking simulations are computational methods used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor), often a protein or other macromolecule. nih.govfrontiersin.orgnih.govnih.govnih.gov While frequently applied in the context of biological targets to estimate binding affinity and identify potential drug candidates, the underlying principles can also be used to study the interaction and orientation of small molecules with other chemical entities or materials based on their structural complementarity and energetic favorability. nih.govfrontiersin.orgnih.govnih.govnih.gov The process typically involves generating multiple possible orientations (poses) of the ligand within the binding site of the receptor and scoring these poses based on an energy function to estimate the strength of the interaction. nih.gov

Structure-Activity Relationship (SAR) based on Chemical Structure (excluding biological activity)

Structure-Activity Relationship (SAR) studies explore the relationship between the structural features of molecules and their properties or activities. slideshare.netexcli.deresearchgate.netijpsr.comspu.edu.sy While SAR is extensively applied in medicinal chemistry to correlate structure with biological activity, the underlying principle can be applied to relate chemical structure to various physicochemical properties. This is often referred to as Quantitative Structure-Property Relationship (QSPR). nih.govexcli.de

QSPR seeks to develop mathematical models that can predict a compound's property based on its molecular descriptors. nih.govexcli.de These descriptors can be derived from the chemical structure and include parameters representing size, shape, electronic distribution, lipophilicity, and topological features. slideshare.netexcli.despu.edu.sy By analyzing a series of compounds with variations in their structures and corresponding measured properties, statistical models can be built to identify which structural features significantly influence the property of interest. excli.despu.edu.sy

Computational methods, including quantum chemical calculations and molecular modeling, are instrumental in generating the molecular descriptors used in QSPR studies. biointerfaceresearch.comnih.gov For example, calculated parameters like partial charges, polarizability, and molecular surface area can be used as descriptors in a QSPR model to predict properties such as boiling point, melting point, or solubility, solely based on the chemical structure. nih.gov The goal is to establish a predictive relationship that allows for the estimation of properties for new or untested compounds based on their structure. excli.despu.edu.sy

Due to the lack of specific computational study data for Umbrosine in the search results, detailed research findings and data tables pertaining to this compound's molecular modeling, docking simulations, quantum chemical calculations, or structure-activity relationships based on its chemical structure cannot be provided in this article.

Future Directions in Umbrosine Chemical Research

Exploration of Undiscovered Umbrosine Analogues

The exploration of chemical analogues is a common practice in natural product research to understand structure-activity relationships and potentially identify compounds with improved properties. Diterpenoid alkaloids, the class to which this compound belongs, are known to have various analogues, such as those related to lycoctonine (B1675730) and ent-kaurane diterpenoids. The existence of Umbrosin A and B suggests structural variations occur naturally within related plant species. nih.gov While the general field involves the discovery and investigation of such related compounds, specific detailed future plans for the exploration of undiscovered this compound analogues were not found in the provided information.

Integration of Advanced Analytical Techniques for Comprehensive Profiling

Advanced analytical techniques are crucial for the comprehensive profiling of chemical compounds, particularly in complex matrices like botanical extracts. Techniques such as HPLC, mass spectrometry, and various spectroscopic methods are widely used for identification, quantification, and characterization of natural products and their degradation products. These methods are applied to analyze components within plant extracts, including diterpenoids. researchgate.net While the importance of integrating advanced analytical techniques for thorough chemical analysis is evident in the broader research landscape, specific future plans for their integration solely for the comprehensive profiling of this compound were not detailed in the search results.

Investigation of Biosynthetic Enzymes and Genetic Pathways

Understanding the biosynthetic pathways and the enzymes and genes involved in the production of natural products provides insights into how these compounds are created in nature and opens possibilities for biotechnological production or pathway engineering. Research in this area focuses on identifying relevant enzymes, elucidating their mechanisms, and understanding the genetic regulation of these processes. Diterpenoid biosynthesis has been studied in various plants. nih.gov However, specific information regarding the future investigation of the biosynthetic enzymes and genetic pathways responsible for this compound production was not found in the provided search results.

Elucidation of Complex Chemical Interactions within Botanical Extracts

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the initial characterization of Umbrosine?

- Answer : Begin with spectroscopic techniques (e.g., NMR for structural elucidation, HPLC for purity assessment) and chromatographic methods (e.g., mass spectrometry for molecular weight determination). Ensure protocols align with literature standards for reproducibility . For novel compounds, provide full synthetic pathways, including solvent systems and reaction conditions, and cross-validate results with established databases (e.g., PubChem, Reaxys) .

Q. How should researchers design a literature review to contextualize this compound’s known properties and gaps?

- Answer : Use systematic review frameworks (e.g., PRISMA) to identify peer-reviewed studies on this compound’s physicochemical properties, biological activity, and synthetic routes. Prioritize recent publications (last 5–10 years) and highlight contradictions in data (e.g., conflicting solubility or stability reports) to define research objectives . Tools like Zotero or EndNote can streamline citation management .

Q. What quality control measures are critical for synthesizing and purifying this compound?

- Answer :

- Purity : Use orthogonal methods (e.g., HPLC + melting point analysis).

- Yield optimization : Screen catalysts, temperatures, and solvents via Design of Experiments (DoE) .

- Documentation : Follow journal guidelines (e.g., Medicinal Chemistry Research) to detail synthetic steps, including troubleshooting for failed reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Answer : Conduct meta-analyses to identify variables influencing discrepancies (e.g., assay protocols, cell lines, or dosage ranges). Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Replicate key studies under controlled conditions, and validate findings with in silico models (e.g., molecular docking for target affinity predictions) .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

- Answer :

- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to map pathways affected by this compound.

- In vitro/in vivo correlation*: Use knockout models or siRNA silencing to confirm target engagement .

- Dose-response studies : Establish EC₅₀/IC₅₀ values and assess off-target effects via high-throughput screening .

Q. How can computational chemistry enhance the design of this compound derivatives with improved efficacy?

- Answer :

- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with activity data.

- Molecular dynamics : Simulate binding stability under physiological conditions (e.g., pH 7.4, 37°C) .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties .

Methodological Guidance for Data Analysis

Q. What frameworks are recommended for formulating hypothesis-driven research questions about this compound?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure objectives. Example:

- “How does this compound’s inhibitory effect on [Target X] compare to [Existing Drug Y] in [Disease Model Z]?” .

Q. How should researchers address non-reproducible results in this compound studies?

- Answer :

- Audit experimental variables : Document batch-to-batch compound variability, storage conditions, and instrumentation calibration.

- Open science practices : Share raw data and code via repositories like Zenodo or GitHub .

- Collaborative verification : Partner with independent labs for cross-validation .

Tables for Methodological Reference

| Characterization Technique | Purpose | Protocol Considerations |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Use deuterated solvents; report δ (ppm) |

| HPLC-UV/MS | Purity assessment | Optimize mobile phase; validate LOD/LOQ |

| Differential Scanning Calorimetry | Polymorph identification | Control heating rate (±1°C/min) |

| Data Analysis Tool | Application | Example Workflow |

|---|---|---|

| PCA (Principal Component Analysis) | Reduce dimensionality of omics data | Normalize data → Extract eigenvalues → Plot clusters |

| Molecular Dynamics (GROMACS) | Simulate ligand-protein interactions | Solvate system → Energy minimization → Production run |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.